Lipophilicity Modulation: Higher cLogP vs. Unsubstituted 3-(1,3,4-thiadiazol-2-yl)propanoic acid
The 5-methyl substitution in 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid increases lipophilicity compared to the unsubstituted parent scaffold, 3-(1,3,4-thiadiazol-2-yl)propanoic acid. This difference is quantifiable by a calculated XLogP3 value of 0.6 for the target compound [1], which is higher than the predicted cLogP of approximately -0.3 for the unsubstituted analog . Increased lipophilicity can be a desirable feature in drug design for improving membrane permeability and target engagement [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 (XLogP3) |
| Comparator Or Baseline | 3-(1,3,4-thiadiazol-2-yl)propanoic acid: ~ -0.3 (cLogP) |
| Quantified Difference | Δ ~ 0.9 logP units (higher lipophilicity) |
| Conditions | In silico calculation using standard algorithms |
Why This Matters
This quantifiable difference in lipophilicity informs the selection of the correct building block for achieving desired pharmacokinetic properties in lead optimization.
- [1] PubChem CID 58668539. 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. View Source
